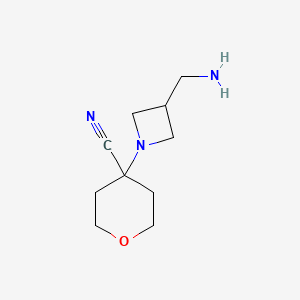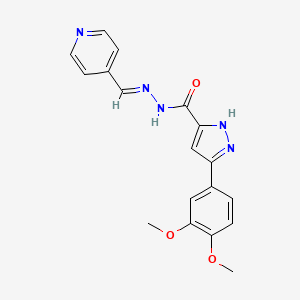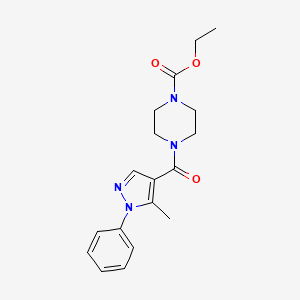![molecular formula C8H7BrN4 B14871810 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives in the presence of a suitable oxidizing agent like dimethyl sulfoxide (DMSO) at room temperature . Another method includes the cyclocondensation of 2-aminopyridine with α-bromoketones under mild conditions, often using toluene as a solvent and iodine (I2) as a promoter .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like DMSO or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: DMSO, TBHP
Reduction: NaBH4, hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis and anti-cancer activities.
Imidazo[1,5-a]pyrimidine: Used as GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors.
Uniqueness: 1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide stands out due to its unique bromine substitution, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H7BrN4/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4H,(H3,10,11) |
InChI Key |
MRUOLJAZSBMFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)

![2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14871734.png)











